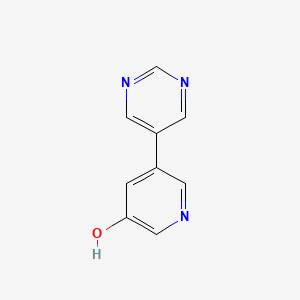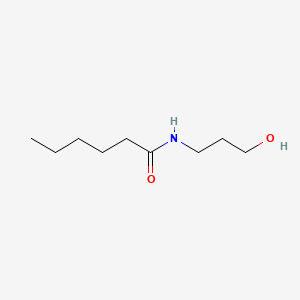
n-(3-Hydroxypropyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(3-Hydroxypropyl)hexanamide: is an organic compound with the molecular formula C9H19NO2 It is a derivative of hexanamide, where a hydroxypropyl group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to prepare n-(3-Hydroxypropyl)hexanamide involves the reaction of hexanoic acid with 3-amino-1-propanol. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Hydroxyalkylation: Another method involves the hydroxyalkylation of hexanamide with 3-chloropropanol in the presence of a base like sodium hydroxide. This reaction proceeds through a nucleophilic substitution mechanism.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n-(3-Hydroxypropyl)hexanamide can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming n-(3-Oxopropyl)hexanamide.
Reduction: The compound can be reduced to form n-(3-Hydroxypropyl)hexylamine, where the amide bond is reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.
Major Products:
Oxidation: n-(3-Oxopropyl)hexanamide.
Reduction: n-(3-Hydroxypropyl)hexylamine.
Substitution: n-(3-Chloropropyl)hexanamide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: n-(3-Hydroxypropyl)hexanamide can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology:
Bioconjugation: The hydroxy group allows for the conjugation of this compound to biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound’s amide bond is a common motif in pharmaceuticals, making it a potential candidate for drug development and synthesis.
Industry:
Polymer Science: this compound can be incorporated into polymer chains to modify their physical properties, such as flexibility and hydrophilicity.
Wirkmechanismus
The mechanism by which n-(3-Hydroxypropyl)hexanamide exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to metal centers and facilitating catalytic reactions. In biological systems, it can form hydrogen bonds and interact with enzymes or receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
n-(2-Hydroxyethyl)hexanamide: Similar structure but with a shorter hydroxyalkyl chain.
n-(3-Hydroxypropyl)octanamide: Similar structure but with a longer alkyl chain.
n-(3-Hydroxypropyl)benzamide: Similar structure but with an aromatic ring instead of an alkyl chain.
Uniqueness: n-(3-Hydroxypropyl)hexanamide is unique due to its specific hydroxypropyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution can influence its solubility, reactivity, and interaction with other molecules, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
23054-67-3 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
N-(3-hydroxypropyl)hexanamide |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-6-9(12)10-7-5-8-11/h11H,2-8H2,1H3,(H,10,12) |
InChI-Schlüssel |
VGINVIDRIAPMME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12065427.png)



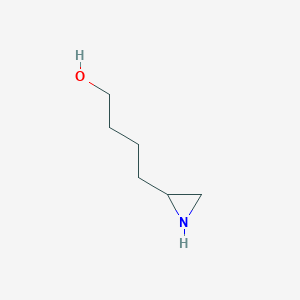
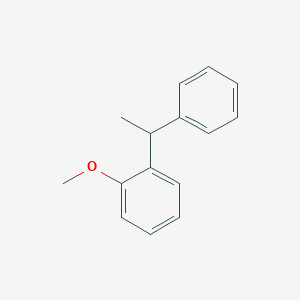
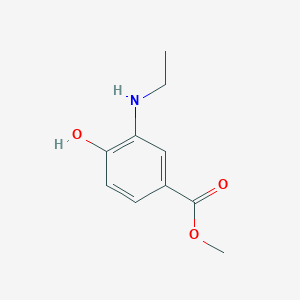

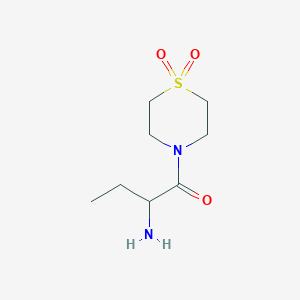

![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)

![11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12065513.png)
